dl-O-Phosphoserine

Content Navigation

dl-O-Phosphoserine (DL-SOP) replaces the costly L-isomer in bone cements: the racemic mixture provides identical tri-functional Ca²⁺ coordination for organo-apatite crosslinking, eliminating brittleness from inorganic phosphates alone. • Lower bulk synthesis cost with no loss in mechanical performance. • Stable, soluble phosphorylated amino acid source for cell culture. • Broad-spectrum substrate for phosphatase assays. Sourced by SMolecule with reliable global logistics.

CAS Number

Product Name

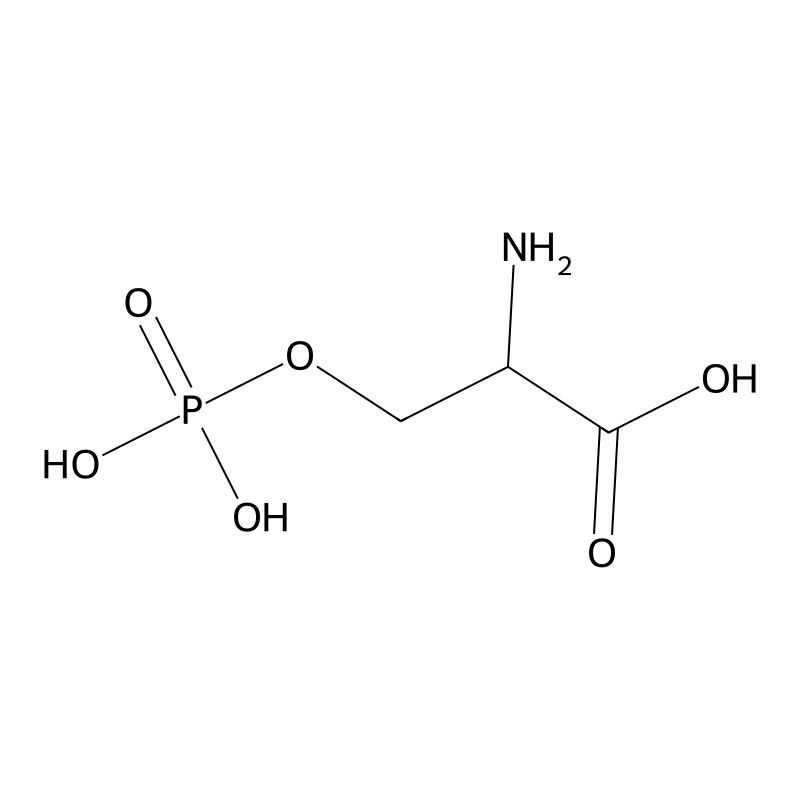

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

dl-O-Phosphoserine (DL-SOP) is a racemic phosphorylated amino acid characterized by its tri-functional chemical structure, which includes an amine group, a carboxyl group, and a phosphate group. This specific molecular geometry makes it highly soluble in aqueous environments and an exceptional multivalent metal chelator [1]. In industrial and scientific procurement, it is primarily sourced as a critical setting agent for high-strength organo-apatitic bone cements, a bulk metabolic precursor for cell culture, and a broad-spectrum substrate for phosphatase assays. Its value proposition lies in providing the exact chemical coordination capabilities of the naturally occurring L-enantiomer, but at a significantly lower bulk synthesis cost, making it the preferred choice for applications where stereospecificity is not a limiting factor[1].

Research Fit

When formulating biomaterials or running metabolic assays, substituting dl-O-Phosphoserine with unphosphorylated dl-Serine or purely inorganic calcium phosphates results in catastrophic functional failure. Unphosphorylated dl-Serine lacks the critical phosphate (PO4) group required to form tri-functional ionic interactions with multivalent metal ions, rendering it useless as a crosslinking agent in adhesive cements [1]. Conversely, relying solely on inorganic calcium phosphates (such as tetracalcium phosphate) without the organic phosphoserine modifier yields brittle, purely inorganic ceramics that lack cohesive organic-inorganic adhesion and exhibit poor shear strength in wet, load-bearing environments [1]. Therefore, the specific phosphorylated amino acid structure is non-negotiable for achieving high-strength, biomimetic coordination networks.

Substitution Risk

Stereochemical Equivalency in TTCP Cements

In the formulation of organo-apatitic bone adhesives, dl-O-Phosphoserine reacts with tetracalcium phosphate (TTCP) to form a high-strength coordination network. Patent and literature data confirm that the stereochemistry of phosphoserine has no impact on the adhesive or cohesive properties of the cured cement [1]. Both the racemic DL-form and the enantiopure L-form yield cements with equivalent shear strengths. This stereochemical independence allows manufacturers to substitute the highly expensive L-isomer with the cost-effective DL-racemate without compromising the material's ability to cure rapidly in aqueous environments or its final mechanical integrity [1].

| Evidence Dimension | Cement shear strength and adhesive performance |

| Target Compound Data | dl-O-Phosphoserine provides high shear strength (up to 2.5–4 MPa) in TTCP/α-TCP cements. |

| Comparator Or Baseline | Enantiopure L-O-Phosphoserine. |

| Quantified Difference | 0% difference in mechanical performance; identical multivalent metal coordination. |

| Conditions | Aqueous curing environment with multivalent metal compounds (TTCP). |

Allows manufacturers to procure the significantly more cost-effective racemic DL-mixture instead of the enantiopure L-isomer, massively reducing bulk formulation costs for biomaterials.

Tri-Functional Calcium Chelation

The structural integrity of phosphoserine-modified cements relies on the simultaneous availability of phosphate, carboxyl, and amine groups to form ionic interactions with calcium ions [1]. When compared to unmodified calcium phosphate cements (CPCs) or formulations attempted with unphosphorylated dl-Serine, dl-O-Phosphoserine enables the formation of a true organo-ceramic composite. This tri-functional coordination shifts the failure mode from brittle inorganic fracturing to cohesive organic-inorganic adhesion, achieving shear strengths up to 10 times higher than traditional PMMA or unmodified CPCs, and bond strengths up to 40 times that of commercial cyanoacrylates in wet environments [1].

| Evidence Dimension | Chemical coordination and resulting wet-environment bond strength. |

| Target Compound Data | Tri-functional binding yielding up to 2.5–4 MPa shear strength. |

| Comparator Or Baseline | Unmodified calcium phosphate cements (CPCs) and commercial cyanoacrylates (0.1 MPa). |

| Quantified Difference | Up to 10-fold increase in shear strength over CPCs; 40-fold stronger than cyanoacrylates. |

| Conditions | In situ curing in humid/aqueous biological environments. |

Justifies the procurement of this specific phosphorylated derivative over cheaper unphosphorylated amino acids for any load-bearing or adhesive biomaterial application.

Cost-Effective Metabolic Assay Substrate

In biochemical assays, such as those measuring broad-spectrum phosphoserine phosphatase activity or non-enzymatic aminophospholipid glycation, dl-O-Phosphoserine serves as a highly soluble and stable substrate. While L-O-Phosphoserine is strictly required for stereospecific enzymatic pathways (e.g., specific mGluR agonism), the DL-form provides a reliable baseline for total phosphate release assays and bulk cell culture supplementation. It demonstrates excellent stability in aqueous buffers, retaining high activity when stored at 0°C, making it an ideal bulk reagent for high-throughput screening where enantiopurity is not a limiting factor.

| Evidence Dimension | Assay substrate suitability and bulk procurement viability. |

| Target Compound Data | Highly stable racemic substrate for bulk enzymatic screening. |

| Comparator Or Baseline | Enantiopure L-O-Phosphoserine. |

| Quantified Difference | Provides equivalent total phosphate release in non-stereospecific assays at a substantially lower bulk procurement cost. |

| Conditions | Aqueous buffer systems, 0°C to room temperature. |

Enables laboratories to run high-throughput screening and formulate bulk media at a reduced cost when strict L-enantiomer specificity is not biologically required.

Organo-Apatitic Bone Adhesives

dl-O-Phosphoserine is the optimal procurement choice for formulating self-setting tetracalcium phosphate (TTCP) or α-TCP cements. Because stereochemistry does not impact the final adhesive properties, substituting the expensive L-isomer with the DL-racemate provides the exact same tri-functional calcium coordination, drastically reducing bulk manufacturing costs for load-bearing biomaterials [1].

Bulk Cell Culture Media

Suitable as a highly soluble, stable source of phosphorylated amino acids for mammalian cell culture. It acts as a cost-effective supplement in metabolic studies where stereospecificity is not the primary limiting factor, providing essential phosphate and amino acid precursors.

Broad-Spectrum Biochemical Assays

Used as a reliable, cost-effective substrate for quantifying broad-spectrum phosphoserine phosphatase activity or studying non-enzymatic aminophospholipid glycation in vitro, replacing the L-isomer in high-throughput environments .

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Phosphorylation of HIC1 (Hypermethylated in Cancer 1) Ser694 by ATM is essential for DNA repair

Sonia Paget, Marion Dubuissez, Adeline Page, Vanessa Dehennaut, Ingrid Loison, Nathalie Spruyt, Dominique LeprincePMID: 33756345 DOI: 10.1016/j.bbrc.2021.03.060

Abstract

The tumor suppressor gene HIC1 (Hypermethylated in Cancer 1) encodes a transcriptional repressor involved in the DNA-damage response. A SUMOylation increase on HIC1 Lysine314 favors the direct transcriptional repression of SIRT1 and thus the P53-dependent apoptotic response to irreparable DNA double strand breaks (DSBs). HIC1 is also essential for DSBs repair but in a SUMOylation-independent manner. Here, we show that repairable DSBs induced by a 1 h Etoposide treatment results in three specific posttranslational modifications (PTMs) of HIC1. Two of these PTMs, phosphorylation of Serine 694 and Acetylation of Lysine 623 are located in the conserved HIC1 C-terminal region located downstream of the Zinc Finger DNA-binding domain. By contrast, phosphorylation of Serine 285 found in the poorly conserved central region is unique to the human protein. We showed that Ser694 phosphorylation is mediated mainly by the PIKK kinase ATM and is essential for the DNA repair activity of HIC1 as demonstrated by the lack of efficiency of the S694A point mutant in Comet assays. Thus, our results provide the first evidence for a functional role of the conserved HIC1 C-terminal region as a novel ATM substrate that plays an essential role in the cellular HIC1-mediated cellular response to repairable DSBs.Structural basis of human separase regulation by securin and CDK1-cyclin B1

Jun Yu, Pierre Raia, Chloe M Ghent, Tobias Raisch, Yashar Sadian, Simone Cavadini, Pramod M Sabale, David Barford, Stefan Raunser, David O Morgan, Andreas BolandPMID: 34290405 DOI: 10.1038/s41586-021-03764-0

Abstract

In early mitosis, the duplicated chromosomes are held together by the ring-shaped cohesin complex. Separation of chromosomes during anaphase is triggered by separase-a large cysteine endopeptidase that cleaves the cohesin subunit SCC1 (also known as RAD21

). Separase is activated by degradation of its inhibitors, securin

and cyclin B

, but the molecular mechanisms of separase regulation are not clear. Here we used cryogenic electron microscopy to determine the structures of human separase in complex with either securin or CDK1-cyclin B1-CKS1. In both complexes, separase is inhibited by pseudosubstrate motifs that block substrate binding at the catalytic site and at nearby docking sites. As in Caenorhabditis elegans

and yeast

, human securin contains its own pseudosubstrate motifs. By contrast, CDK1-cyclin B1 inhibits separase by deploying pseudosubstrate motifs from intrinsically disordered loops in separase itself. One autoinhibitory loop is oriented by CDK1-cyclin B1 to block the catalytic sites of both separase and CDK1

. Another autoinhibitory loop blocks substrate docking in a cleft adjacent to the separase catalytic site. A third separase loop contains a phosphoserine

that promotes complex assembly by binding to a conserved phosphate-binding pocket in cyclin B1. Our study reveals the diverse array of mechanisms by which securin and CDK1-cyclin B1 bind and inhibit separase, providing the molecular basis for the robust control of chromosome segregation.

NEK2 inhibition triggers anti-pancreatic cancer immunity by targeting PD-L1

Xiaozhen Zhang, Xing Huang, Jian Xu, Enliang Li, Mengyi Lao, Tianyu Tang, Gang Zhang, Chengxiang Guo, Xiaoyu Zhang, Wen Chen, Dipesh Kumar Yadav, Xueli Bai, Tingbo LiangPMID: 34315872 DOI: 10.1038/s41467-021-24769-3

Abstract

Despite the substantial impact of post-translational modifications on programmed cell death 1 ligand 1 (PD-L1), its importance in therapeutic resistance in pancreatic cancer remains poorly defined. Here, we demonstrate that never in mitosis gene A-related kinase 2 (NEK2) phosphorylates PD-L1 to maintain its stability, causing PD-L1-targeted pancreatic cancer immunotherapy to have poor efficacy. We identify NEK2 as a prognostic factor in immunologically "hot" pancreatic cancer, involved in the onset and development of pancreatic tumors in an immune-dependent manner. NEK2 deficiency results in the suppression of PD-L1 expression and enhancement of lymphocyte infiltration. A NEK binding motif (F/LXXS/T) is identified in the glycosylation-rich region of PD-L1. NEK2 interacts with PD-L1, phosphorylating the T194/T210 residues and preventing ubiquitin-proteasome pathway-mediated degradation of PD-L1 in ER lumen. NEK2 inhibition thereby sensitizes PD-L1 blockade, synergically enhancing the anti-pancreatic cancer immune response. Together, the present study proposes a promising strategy for improving the effectiveness of pancreatic cancer immunotherapy.The Phosphorylation Status of Drp1-Ser637 by PKA in Mitochondrial Fission Modulates Mitophagy via PINK1/Parkin to Exert Multipolar Spindles Assembly during Mitosis

Huey-Jiun Ko, Cheng-Yu Tsai, Shean-Jaw Chiou, Yun-Ling Lai, Chi-Huei Wang, Jiin-Tsuey Cheng, Tsung-Hsien Chuang, Chi-Ying F Huang, Aij-Lie Kwan, Joon-Khim Loh, Yi-Ren HongPMID: 33805672 DOI: 10.3390/biom11030424

Abstract

Mitochondrial fission and fusion cycles are integrated with cell cycle progression. Here we first re-visited how mitochondrial ETC inhibition disturbed mitosis progression, resulting in multipolar spindles formation in HeLa cells. Inhibitors of ETC complex I (rotenone, ROT) and complex III (antimycin A, AA) decreased the phosphorylation of Plk1 T210 and Aurora A T288 in the mitotic phase (M-phase), especially ROT, affecting the dynamic phosphorylation status of fission protein dynamin-related protein 1 (Drp1) and the Ser637/Ser616 ratio. We then tested whether specific Drp1 inhibitors, Mdivi-1 or Dynasore, affected the dynamic phosphorylation status of Drp1. Similar to the effects of ROT and AA, our results showed that Mdivi-1 but not Dynasore influenced the dynamic phosphorylation status of Ser637 and Ser616 in Drp1, which converged with mitotic kinases (Cdk1, Plk1, Aurora A) and centrosome-associated proteins to significantly accelerate mitotic defects. Moreover, our data also indicated that evoking mito-Drp1-Ser637 by protein kinase A (PKA) rather than Drp1-Ser616 by Cdk1/Cyclin B resulted in mitochondrial fission via the PINK1/Parkin pathway to promote more efficient mitophagy and simultaneously caused multipolar spindles. Collectively, this study is the first to uncover that mito-Drp1-Ser637 by PKA, but not Drp1-Ser616, drives mitophagy to exert multipolar spindles formation during M-phase.A novel RNA pol II CTD interaction site on the mRNA capping enzyme is essential for its allosteric activation

Marcus G Bage, Rajaei Almohammed, Victoria H Cowling, Andrei V PisliakovPMID: 33684220 DOI: 10.1093/nar/gkab130

Abstract

Recruitment of the mRNA capping enzyme (CE/RNGTT) to the site of transcription is essential for the formation of the 5' mRNA cap, which in turn ensures efficient transcription, splicing, polyadenylation, nuclear export and translation of mRNA in eukaryotic cells. The CE GTase is recruited and activated by the Serine-5 phosphorylated carboxyl-terminal domain (CTD) of RNA polymerase II. Through the use of molecular dynamics simulations and enhanced sampling techniques, we provide a systematic and detailed characterization of the human CE-CTD interface, describing the effect of the CTD phosphorylation state, length and orientation on this interaction. Our computational analyses identify novel CTD interaction sites on the human CE GTase surface and quantify their relative contributions to CTD binding. We also identify, for the first time, allosteric connections between the CE GTase active site and the CTD binding sites, allowing us to propose a mechanism for allosteric activation. Through binding and activity assays we validate the novel CTD binding sites and show that the CDS2 site is essential for CE GTase activity stimulation. Comparison of the novel sites with cocrystal structures of the CE-CTD complex in different eukaryotic taxa reveals that this interface is considerably more conserved than previous structures have indicated.A BLUS1 kinase signal and a decrease in intercellular CO2 concentration are necessary for stomatal opening in response to blue light

Sakurako Hosotani, Shota Yamauchi, Haruki Kobayashi, Saashia Fuji, Shigekazu Koya, Ken-Ichiro Shimazaki, Atsushi TakemiyaPMID: 33665670 DOI: 10.1093/plcell/koab067

Abstract

Light-induced stomatal opening stimulates CO2 uptake and transpiration in plants. Weak blue light under strong red light effectively induces stomatal opening. Blue light-dependent stomatal opening initiates light perception by phototropins, and the signal is transmitted to a plasma membrane H+-ATPase in guard cells via BLUE LIGHT SIGNALING 1 (BLUS1) kinase. However, it is unclear how BLUS1 transmits the signal to H+-ATPase. Here, we characterized BLUS1 signaling in Arabidopsis thaliana, and showed that the BLUS1 C-terminus acts as an auto-inhibitory domain and that phototropin-mediated Ser-348 phosphorylation within the domain removes auto-inhibition. C-Terminal truncation and phospho-mimic Ser-348 mutation caused H+-ATPase activation in the dark, but did not elicit stomatal opening. Unexpectedly, the plants exhibited stomatal opening under strong red light and stomatal closure under weak blue light. A decrease in intercellular CO2 concentration via red light-driven photosynthesis together with H+-ATPase activation caused stomatal opening. Furthermore, phototropins caused H+-ATPase dephosphorylation in guard cells expressing constitutive signaling variants of BLUS1 in response to blue light, possibly for fine-tuning stomatal opening. Overall, our findings provide mechanistic insights into the blue light regulation of stomatal opening.Positioning of nucleosomes containing γ-H2AX precedes active DNA demethylation and transcription initiation

Stephanie Dobersch, Karla Rubio, Indrabahadur Singh, Stefan Günther, Johannes Graumann, Julio Cordero, Rafael Castillo-Negrete, Minh Bao Huynh, Aditi Mehta, Peter Braubach, Hector Cabrera-Fuentes, Jürgen Bernhagen, Cho-Ming Chao, Saverio Bellusci, Andreas Günther, Klaus T Preissner, Sita Kugel, Gergana Dobreva, Malgorzata Wygrecka, Thomas Braun, Dulce Papy-Garcia, Guillermo BarretoPMID: 33594057 DOI: 10.1038/s41467-021-21227-y

Abstract

In addition to nucleosomes, chromatin contains non-histone chromatin-associated proteins, of which the high-mobility group proteins are the most abundant. Chromatin-mediated regulation of transcription involves DNA methylation and histone modifications. However, the order of events and the precise function of high-mobility group proteins during transcription initiation remain unclear. Here we show that high-mobility group AT-hook 2 protein (HMGA2) induces DNA nicks at the transcription start site, which are required by the histone chaperone FACT complex to incorporate nucleosomes containing the histone variant H2A.X. Further, phosphorylation of H2A.X at S139 (γ-H2AX) is required for repair-mediated DNA demethylation and transcription activation. The relevance of these findings is demonstrated within the context of TGFB1 signaling and idiopathic pulmonary fibrosis, suggesting therapies against this lethal disease. Our data support the concept that chromatin opening during transcriptional initiation involves intermediates with DNA breaks that subsequently require DNA repair mechanisms to ensure genome integrity.TSC2 regulates lysosome biogenesis via a non-canonical RAGC and TFEB-dependent mechanism

Nicola Alesi, Elie W Akl, Damir Khabibullin, Heng-Jia Liu, Anna S Nidhiry, Emma R Garner, Harilaos Filippakis, Hilaire C Lam, Wei Shi, Srinivas R Viswanathan, Manrico Morroni, Shawn M Ferguson, Elizabeth P HenskePMID: 34253722 DOI: 10.1038/s41467-021-24499-6

Abstract

Tuberous Sclerosis Complex (TSC) is caused by TSC1 or TSC2 mutations, resulting in hyperactivation of the mechanistic target of rapamycin complex 1 (mTORC1). Transcription factor EB (TFEB), a master regulator of lysosome biogenesis, is negatively regulated by mTORC1 through a RAG GTPase-dependent phosphorylation. Here we show that lysosomal biogenesis is increased in TSC-associated renal tumors, pulmonary lymphangioleiomyomatosis, kidneys from Tsc2mice, and TSC1/2-deficient cells via a TFEB-dependent mechanism. Interestingly, in TSC1/2-deficient cells, TFEB is hypo-phosphorylated at mTORC1-dependent sites, indicating that mTORC1 is unable to phosphorylate TFEB in the absence of the TSC1/2 complex. Importantly, overexpression of folliculin (FLCN), a GTPase activating protein for RAGC, increases TFEB phosphorylation at the mTORC1 sites in TSC2-deficient cells. Overexpression of constitutively active RAGC is sufficient to relocalize TFEB to the cytoplasm. These findings establish the TSC proteins as critical regulators of lysosomal biogenesis via TFEB and RAGC and identify TFEB as a driver of the proliferation of TSC2-deficient cells.

Apelin/APJ-Manipulated CaMKK/AMPK/GSK3

Zhi-Ling Lou, Chen-Xi Zhang, Jia-Feng Li, Rui-Heng Chen, Wei-Jia Wu, Xiao-Fen Hu, Hao-Chun Shi, Wei-Yang Gao, Qi-Feng ZhaoPMID: 33574981 DOI: 10.1155/2021/8836058

Abstract

A random-pattern skin flap plays an important role in the field of wound repair; the mechanisms that influence the survival of random-pattern skin flaps have been extensively studied but little attention has been paid to endogenous counterinjury substances and mechanism. Previous reports reveal that the apelin-APJ axis is an endogenous counterinjury mechanism that has considerable function in protecting against infection, inflammation, oxidative stress, necrosis, and apoptosis in various organs. As an in vivo study, our study proved that the apelin/APJ axis protected the skin flap by alleviating vascular oxidative stress and the apelin/APJ axis works as an antioxidant stress factor dependent on CaMKK/AMPK/GSK3signaling. In addition, the apelin/APJ-manipulated CaMKK/AMPK/GSK3

-dependent mechanism improves HUVECs' resistance to oxygen and glucose deprivation/reperfusion (OGD/R), reduces ROS production and accumulation, maintained the normal mitochondrial membrane potential, and suppresses oxidative stress in vitro. Besides, activation of the apelin/APJ axis promotes vascular migration and angiogenesis under relative hypoxia condition through CaMKK/AMPK/GSK3

signaling. In a word, we provide new evidence that the apelin/APJ axis is an effective antioxidant and can significantly improve the vitality of random flaps, so it has potential be a promising clinical treatment.

The Mechanism of SARS-CoV-2 Nucleocapsid Protein Recognition by the Human 14-3-3 Proteins

Kristina V Tugaeva, Dorothy E D P Hawkins, Jake L R Smith, Oliver W Bayfield, De-Sheng Ker, Andrey A Sysoev, Oleg I Klychnikov, Alfred A Antson, Nikolai N SluchankoPMID: 33556408 DOI: 10.1016/j.jmb.2021.166875

Abstract

The coronavirus nucleocapsid protein (N) controls viral genome packaging and contains numerous phosphorylation sites located within unstructured regions. Binding of phosphorylated SARS-CoV N to the host 14-3-3 protein in the cytoplasm was reported to regulate nucleocytoplasmic N shuttling. All seven isoforms of the human 14-3-3 are abundantly present in tissues vulnerable to SARS-CoV-2, where N can constitute up to ~1% of expressed proteins during infection. Although the association between 14-3-3 and SARS-CoV-2 N proteins can represent one of the key host-pathogen interactions, its molecular mechanism and the specific critical phosphosites are unknown. Here, we show that phosphorylated SARS-CoV-2 N protein (pN) dimers, reconstituted via bacterial co-expression with protein kinase A, directly associate, in a phosphorylation-dependent manner, with the dimeric 14-3-3 protein, but not with its monomeric mutant. We demonstrate that pN is recognized by all seven human 14-3-3 isoforms with various efficiencies and deduce the apparent Kto selected isoforms, showing that these are in a low micromolar range. Serial truncations pinpointed a critical phosphorylation site to Ser197, which is conserved among related zoonotic coronaviruses and located within the functionally important, SR-rich region of N. The relatively tight 14-3-3/pN association could regulate nucleocytoplasmic shuttling and other functions of N via occlusion of the SR-rich region, and could also hijack cellular pathways by 14-3-3 sequestration. As such, the assembly may represent a valuable target for therapeutic intervention.

Explore Compound Types